Chetomin

概要

説明

Chetomin is a bioactive compound produced by fungi of the genus Chaetomium. It is known for its potent antibacterial and antifungal properties.

準備方法

Synthetic Routes and Reaction Conditions: Chetomin is typically synthesized through the biosynthetic pathways of Chaetomium fungi. The biosynthesis involves the action of specific enzymes, including nonribosomal peptide synthetase and glutathione S-transferase, which play crucial roles in the production of this compound .

Industrial Production Methods: Industrial production of this compound can be enhanced by optimizing the growth conditions of Chaetomium fungi. The addition of glutathione has been shown to significantly increase the yield of this compound by 15.43-fold . The process involves culturing the fungi under controlled conditions and extracting the compound using solvents such as dimethyl sulfoxide, acetone, and ethyl acetate .

化学反応の分析

Types of Reactions: Chetomin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its bioactivity and stability.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce this compound.

Substitution: Substitution reactions involving halogens or other functional groups can be carried out using reagents like halogenating agents and nucleophiles.

Major Products: The major products formed from these reactions include various derivatives of this compound with altered bioactivity and pharmacokinetic properties.

科学的研究の応用

Anticancer Applications

Chetomin has been identified as a potent inhibitor of the Hsp90/HIF1α signaling pathway, which is crucial in tumor growth and progression. Several studies have demonstrated its efficacy in different cancer models:

- Non-Small Cell Lung Cancer (NSCLC) : this compound effectively targets cancer stem cells in NSCLC by inhibiting the binding interaction between Hsp90 and HIF1α. This inhibition leads to reduced tumor formation in various murine models without significant toxicity to non-cancerous cells .

- Hypoxia-Induced Tumors : In vitro studies have shown that this compound reduces hypoxia-dependent transcription, effectively radiosensitizing hypoxic human fibrosarcoma cells. The compound significantly decreases the expression of hypoxia-related genes such as CA9 and VEGF, indicating its potential as a therapeutic agent for hypoxic tumors .

- Malignant Peripheral Nerve Sheath Tumors (MPNST) : this compound has been shown to inhibit the growth of MPNST cells by inducing apoptosis and reducing HIF-1α expression, which correlates with poor prognosis in these tumors .

Antimicrobial Properties

This compound exhibits strong antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Research indicates that this compound has a minimum inhibitory concentration (MIC) of 0.05 μg/mL against MRSA, making it a promising candidate for developing new antibacterial therapies . Additionally, the compound's production can be enhanced significantly through the addition of glutathione, which improves its yield by over 15 times .

Antiviral Activity

Recent investigations have highlighted this compound's potential as an antiviral agent against SARS-CoV-2. It acts as an inhibitor of the 3C-like protease (3CLpro), a critical enzyme for viral replication. Molecular docking studies suggest that this compound has a high binding affinity for this target, indicating its potential as a therapeutic candidate for COVID-19 treatment . The compound's pharmacokinetic properties also suggest favorable oral bioavailability, further supporting its development as an antiviral drug .

Summary Table of this compound Applications

作用機序

Chetomin exerts its effects by inhibiting the interaction of hypoxia-inducible factor 1 alpha and hypoxia-inducible factor 2 alpha with transcriptional co-activators p300 and cAMP response element-binding protein. This inhibition leads to the attenuation of hypoxia-inducible transcription, which is crucial for the survival and proliferation of cancer cells under low oxygen conditions . Additionally, this compound has been shown to inhibit the 3C-like protease of severe acute respiratory syndrome coronavirus 2, making it a potential candidate for antiviral therapy .

類似化合物との比較

Chetomin belongs to a class of compounds known as epipolythiodioxopiperazines, which are characterized by their sulfur-containing dioxopiperazine ring structure. Similar compounds include:

Chaetoglobosins: These compounds also exhibit potent bioactivity against various pathogens and are produced by Chaetomium fungi.

Epipolythiodioxopiperazines: This class of compounds shares structural similarities with this compound and exhibits similar bioactivity.

Azaphilones: These compounds are known for their diverse biological activities, including antimicrobial and anticancer properties.

This compound is unique due to its specific mechanism of action involving hypoxia-inducible factor pathways and its potent activity against methicillin-resistant Staphylococcus aureus .

生物活性

Chetomin, a bioactive compound derived from the fungus Chaetomium, has garnered significant attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

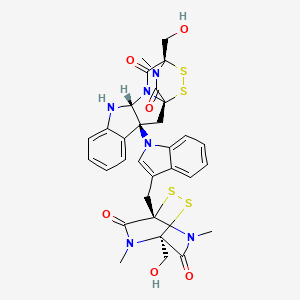

This compound is characterized as a dithiodiketopiperazine with an asymmetric dimeric structure. It comprises two tryptophan fragments linked at C3-N1' and features multiple functional groups that contribute to its biological activity. The compound's mechanism primarily involves the inhibition of hypoxia-inducible factor 1-alpha (HIF-1α), which plays a crucial role in tumor growth and adaptation to hypoxic conditions.

Antimicrobial Activity

This compound exhibits potent antimicrobial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). A study demonstrated that this compound has a minimum inhibitory concentration (MIC) of 0.05 μg/mL against MRSA, significantly lower than that of vancomycin (0.625 μg/mL) . This suggests that this compound could be a valuable candidate for developing new antimicrobial therapies.

Inhibition of HIF-1α

This compound's ability to inhibit HIF-1α has been extensively studied in various cancer models. It reduces tumor volume and proliferation by downregulating key hypoxia-related genes such as vascular endothelial growth factor (VEGF) and carbonic anhydrase IX (CA9). In one study involving breast cancer models, administration of this compound at a dose of 0.5 mg/kg resulted in significant tumor volume reduction by inhibiting HIF-1α activity .

Radiosensitization

This compound enhances the efficacy of radiation therapy in hypoxic tumor environments. Research indicated that treatment with this compound significantly reduced clonogenic survival in hypoxic human fibrosarcoma cells, thereby improving radiosensitivity . This property makes this compound a promising adjunct in cancer treatment protocols.

Study on Acute Spinal Cord Injury

In a prospective study involving Wistar rats, this compound was evaluated for its effects on acute spinal cord injury (SCI). Results showed that this compound administration decreased inflammatory markers such as IL-6 and VEGF when administered post-injury. This suggests potential therapeutic applications in neuroprotection and recovery from SCI .

COVID-19 Treatment Potential

Recent investigations have identified this compound as a potential inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), which is critical for viral replication. Molecular docking studies revealed strong binding affinities, indicating that this compound could serve as a lead compound for developing antiviral therapies against COVID-19 .

Summary Table of Biological Activities

特性

IUPAC Name |

14-(hydroxymethyl)-3-[3-[[4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]octan-1-yl]methyl]indol-1-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H30N6O6S4/c1-33-25(42)30(15-38)34(2)23(40)28(33,44-46-30)12-17-13-36(21-11-7-4-8-18(17)21)27-14-29-24(41)35(3)31(16-39,47-45-29)26(43)37(29)22(27)32-20-10-6-5-9-19(20)27/h4-11,13,22,32,38-39H,12,14-16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRZWBWPDBOVIGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2(N(C(=O)C1(SS2)CC3=CN(C4=CC=CC=C43)C56CC78C(=O)N(C(C(=O)N7C5NC9=CC=CC=C69)(SS8)CO)C)C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H30N6O6S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20930759 | |

| Record name | 3-(Hydroxymethyl)-10b-(3-{[4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]octan-1-yl]methyl}-1H-indol-1-yl)-2-methyl-2,3,5a,6,10b,11-hexahydro-3,11a-epidithiopyrazino[1',2':1,5]pyrrolo[2,3-b]indole-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20930759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

710.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1403-36-7 | |

| Record name | Chetomin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289491 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Hydroxymethyl)-10b-(3-{[4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]octan-1-yl]methyl}-1H-indol-1-yl)-2-methyl-2,3,5a,6,10b,11-hexahydro-3,11a-epidithiopyrazino[1',2':1,5]pyrrolo[2,3-b]indole-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20930759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S,5aR,10bS,11aS)-2,3,5a,6,10b,11-hexahydro-3-(hydroxymethyl)-10b-(3-[(1S,4S)-3-[[4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]oct-1-yl)methyl]-1H-indol-1-yl]-2-methyl-3,11a-epidithio-11aH-pyrazino[1',2':1,5]pyrrolo[2,3-b]indole-1,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。